![molecular formula C13H10ClN3 B13094993 7-Chloro-5-methyl-2-(pyridin-3-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13094993.png)
7-Chloro-5-methyl-2-(pyridin-3-YL)-1H-pyrrolo[2,3-C]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-5-methyl-2-(pyridin-3-YL)-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrolo[2,3-C]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methyl-2-(pyridin-3-YL)-1H-pyrrolo[2,3-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the pyridine ring. The reaction conditions often include the use of boron reagents, palladium catalysts, and suitable solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methyl-2-(pyridin-3-YL)-1H-pyrrolo[2,3-C]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,3-C]pyridine derivatives.
Scientific Research Applications
7-Chloro-5-methyl-2-(pyridin-3-YL)-1H-pyrrolo[2,3-C]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of 7-Chloro-5-methyl-2-(pyridin-3-YL)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure and are known for their biological activity.
Phenylpyrazoles: These compounds have a similar heterocyclic core and are used in various applications.
Uniqueness
7-Chloro-5-methyl-2-(pyridin-3-YL)-1H-pyrrolo[2,3-C]pyridine is unique due to its specific substitution pattern and the presence of both pyridine and pyrrolo[2,3-C]pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H10ClN3 |
|---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
7-chloro-5-methyl-2-pyridin-3-yl-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C13H10ClN3/c1-8-5-10-6-11(9-3-2-4-15-7-9)17-12(10)13(14)16-8/h2-7,17H,1H3 |
InChI Key |
WVFGTPZDPIPUNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)Cl)NC(=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5,9-Tetrahydropyrido[2,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13094912.png)
![8-Ethoxypyrazolo[5,1-c][1,2,4]benzotriazine](/img/structure/B13094919.png)
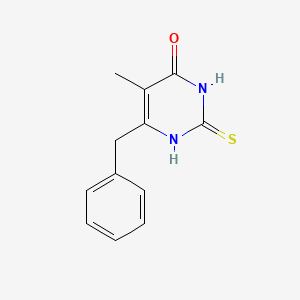
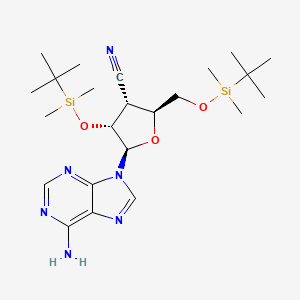
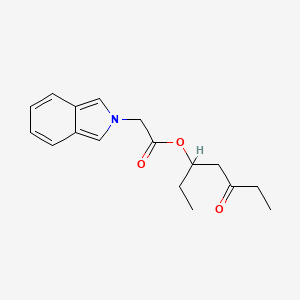
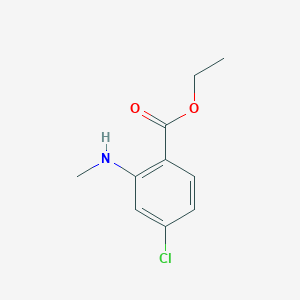
![3,3'-Bi[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13094957.png)
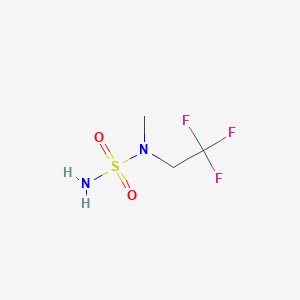
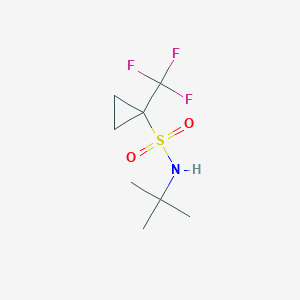
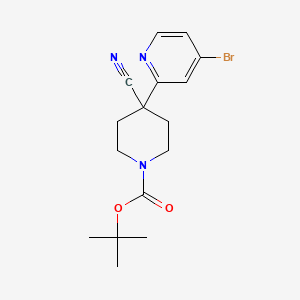
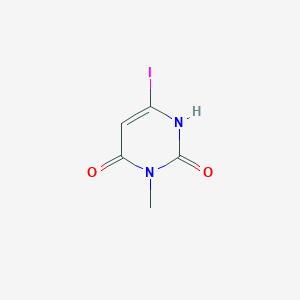
![(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B13094985.png)
![2-[[(3aR,4S,6R,6aS)-6-[[6-[[(3aR,4S,6R,6aS)-4-(2-hydroxyethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]amino]-5-amino-2-propylsulfanylpyrimidin-4-yl]amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13094987.png)
![3-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13094998.png)
